Cresyl violet acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

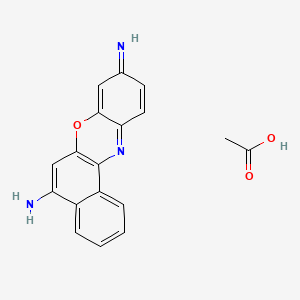

acetic acid;9-iminobenzo[a]phenoxazin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,17H,18H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIKHDNZZCTIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep green powder; [MSDSonline] | |

| Record name | Cresyl violet acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10510-54-0 | |

| Record name | Cresyl violet acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Principles of Cresyl Violet Acetate (B1210297) Staining

Cresyl violet acetate is a synthetic basic aniline (B41778) dye belonging to the oxazine (B8389632) group, widely utilized in histology and neuroscience for the visualization of neuronal structures.[1][2] Its primary application is in Nissl staining, a method that selectively stains Nissl bodies within the cytoplasm of neurons.[3][4] This technique is fundamental for studying the cytoarchitecture of the brain and spinal cord, identifying neuronal cell bodies, and assessing neuronal health and pathology.[1][3][5] The stain imparts a distinct violet or purple color to target structures, facilitating their identification under a light microscope.[1]

Core Principle of Staining

The staining mechanism of this compound is based on a straightforward electrostatic interaction. The cresyl violet molecule is a cationic (positively charged) dye. In biological tissues, nucleic acids (DNA and RNA) are anionic (negatively charged) due to their phosphate (B84403) backbones. The positively charged dye binds strongly to these negatively charged components.[6]

Neurons are sites of high protein synthesis, requiring a significant abundance of ribosomes and rough endoplasmic reticulum (RER).[7] These structures, rich in ribosomal RNA (rRNA), are collectively known as "Nissl substance" or "Nissl bodies."[4][5] this compound intensely stains this rRNA, rendering the Nissl substance in the neuronal cytoplasm a granular dark blue or violet.[5][8] DNA within the cell nucleus is also stained, appearing a similar color. This selective affinity allows for the clear visualization of the neuronal soma (cell body) and its nucleus, while glial cells, which have significantly less RER, remain largely unstained.[1][4]

The intensity of Nissl staining is often correlated with the metabolic activity and overall health of a neuron.[6] Pathological conditions, such as neurodegenerative diseases or exposure to neurotoxins, can lead to the dissolution of Nissl bodies, a process known as chromatolysis.[6] This results in a marked decrease in cresyl violet staining intensity, a key indicator used in quantitative neurotoxicity and neuroprotection studies.[6][9]

General Experimental Workflow

The process of staining tissue sections with cresyl violet follows a multi-step workflow, from initial tissue preparation to final analysis. The key stages are outlined in the diagram below.

Quantitative Data Summary

The efficacy of cresyl violet staining depends on precise solution preparation and adherence to established protocol timings. The following tables summarize key quantitative parameters from various published protocols.

Table 1: Reagent and Solution Preparation

| Solution Name | Component | Concentration / Amount | Source |

|---|---|---|---|

| Cresyl Violet Staining Solution (Option 1) | This compound | 0.1 g | [10] |

| Distilled Water (ddH₂O) | 100 ml | [10] | |

| Glacial Acetic Acid | 250 µl (0.25% v/v) | [10] | |

| Cresyl Violet Staining Solution (Option 2) | This compound | 1.25 g | [11] |

| Distilled Water (dH₂O) | 250 ml | [11] | |

| Glacial Acetic Acid | 0.75 ml | [11] | |

| Cresyl Violet Staining Solution (Option 3) | This compound | 0.2 g | [4] |

| Distilled Water | 150 ml (Stock) | [4] | |

| Acetate Buffer (pH 3.6) | 30 ml Stock in 300 ml Buffer | [2][4] | |

| Working Cresyl Violet Solution (Option 4) | This compound 2.5% (aq) | 5 ml | [12] |

| Distilled Water | 45 ml | [12] | |

| Acetic Acid 10% (aq) | 7 drops | [12] | |

| Differentiation Solution | Glacial Acetic Acid | 2 drops | [13] |

| 95% Ethanol (B145695) | In 95% Ethanol | [13] | |

| Acid Ethanol Differentiator | Glacial Acetic Acid | 2 ml | [11] |

| | 70% Ethanol | 200 ml |[11] |

Table 2: Typical Staining Protocol Parameters

| Step | Reagent | Duration | Tissue Type | Source |

|---|---|---|---|---|

| Deparaffinization | Xylene | 2-3 changes, 3-5 min each | Paraffin (B1166041) | [5][12] |

| Rehydration | Graded Ethanol (100% -> 70%) | 1-3 min per change | Paraffin / Frozen | [5][13] |

| Staining | 0.1% - 0.5% Cresyl Violet | 4-20 minutes | Paraffin / Frozen | [5][13][10] |

| Differentiation | Acidified Alcohol (e.g., 70-95%) | 1-10 minutes (microscope checked) | Paraffin / Frozen | [13][11][14] |

| Dehydration | Graded Ethanol (95% -> 100%) | 2-3 min per change | Paraffin / Frozen | [5][13] |

| Clearing | Xylene | 2-3 changes, 2-3 min each | Paraffin / Frozen |[5][13] |

Note: Staining times and differentiation are critical variables and may require optimization based on tissue thickness, fixation method, and the specific lot of dye used.[12][14]

Detailed Experimental Protocols

The following are representative protocols for staining paraffin-embedded and frozen tissue sections.

Protocol 1: Staining for Paraffin-Embedded Sections

This method is suitable for formalin-fixed, paraffin-embedded tissue sections.[2][5]

A. Reagent Preparation:

-

Cresyl Violet Staining Solution (0.1%): Dissolve 0.1 g of this compound in 100 ml of distilled water. Add 0.25 ml of glacial acetic acid. Stir well and filter before use.[10]

-

Differentiation Solution: Add 2-3 drops of glacial acetic acid to 100 ml of 95% ethanol.[13]

-

Graded Alcohols: Prepare solutions of 100%, 95%, and 70% ethanol.

-

Xylene: Use histology-grade xylene.

B. Staining Procedure:

-

Deparaffinization: Immerse slides in xylene for 2 changes of 5 minutes each.[4]

-

Rehydration: Rehydrate sections through a descending series of alcohols: 100% ethanol (2 changes, 3 min each), 95% ethanol (3 min), and 70% ethanol (3 min).[4][5]

-

Washing: Rinse briefly in tap water, followed by a rinse in distilled water.[8][14]

-

Staining: Immerse slides in the filtered cresyl violet solution for 10-15 minutes.[13]

-

Rinse: Briefly rinse in distilled water to remove excess stain.[5]

-

Differentiation: Dip slides in the differentiation solution. This step is critical and must be monitored under a microscope. Differentiate until Nissl bodies are sharply defined and the background is pale.[13][14]

-

Dehydration: Dehydrate sections quickly through an ascending series of alcohols: 95% ethanol (2 min) and 100% ethanol (2 changes, 3 min each).[5]

-

Clearing: Clear the sections in xylene for 2 changes of 3 minutes each.[5]

-

Coverslipping: Mount with a xylene-based mounting medium.[4]

Protocol 2: Staining for Frozen Sections

This protocol is adapted for formalin-fixed frozen sections mounted on subbed slides.[4][13]

A. Reagent Preparation:

-

Cresyl Violet Staining Solution (Heated): Prepare a 0.1% cresyl violet solution as described above. For frozen sections, warming the stain to 57-60°C can enhance results.[4][12]

-

Differentiation Solution: Prepare as for paraffin sections.

-

Graded Alcohols and Xylene: Prepare as for paraffin sections.

B. Staining Procedure:

-

Thaw and Dry: Remove slides from the freezer and allow them to air dry at room temperature for at least 60 minutes.[10]

-

Rehydration: Immerse slides in distilled water for 2-5 minutes.[10]

-

Staining: Stain in pre-warmed (60°C) cresyl violet solution for 8-14 minutes.[4]

-

Rinse: Rinse in two changes of distilled water for 5 minutes each.[10]

-

Differentiation: Differentiate in 70% or 95% acidified ethanol. Check progress microscopically to avoid over-differentiation.[4][13]

-

Dehydration: Dehydrate through 95% ethanol (3 min) and 100% ethanol (2 changes, 3 min each).[10]

-

Clearing: Clear in xylene for 3 changes of 3 minutes each.[10]

-

Coverslipping: Mount with a suitable mounting medium.[10]

Application in Research and Drug Development

Cresyl violet staining is a cornerstone technique for assessing the impact of disease or novel therapeutic compounds on the central nervous system.

-

Neuroanatomical Studies: It is used to delineate the cytoarchitecture of different brain regions, enabling the precise localization of lesions, electrode placements, or cannula tracks.[4]

-

Quantitative Neuron Counting: The stain allows for the accurate counting of neurons in a specific region, which is critical for studies involving neurodegeneration or neurogenesis.[1][15]

-

Assessment of Neuronal Injury: As chromatolysis (the loss of Nissl substance) is a hallmark of neuronal injury, the intensity of cresyl violet staining can be quantified using image analysis software.[6] A reduction in staining provides a quantitative measure of neurotoxicity or the neuroprotective effects of a drug candidate.[6][9]

The logical relationship between a neuronal insult and the resulting changes in Nissl staining is a key concept in drug development and toxicology.

References

- 1. youtube.com [youtube.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biocompare.com [biocompare.com]

- 4. neurosciencecourses.com [neurosciencecourses.com]

- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. benchchem.com [benchchem.com]

- 7. ronaldschulte.nl [ronaldschulte.nl]

- 8. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 9. researchgate.net [researchgate.net]

- 10. viapianolab.org [viapianolab.org]

- 11. RECIPE: Cresyl violet staining for mounted slides [labs.la.utexas.edu]

- 12. newcomersupply.com [newcomersupply.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Histological methods for CNS [pathologycenter.jp]

- 15. Frontiers | Cell density quantification of high resolution Nissl images of the juvenile rat brain [frontiersin.org]

The Core Mechanism of Cresyl Violet Binding to Nissl Substance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind Cresyl violet staining of Nissl substance, a fundamental technique in neurohistology. It details the molecular interactions, critical factors influencing the staining, quantitative parameters, and a standardized experimental protocol.

Introduction: The Basis of Neuronal Staining

Cresyl violet is a basic aniline (B41778) dye belonging to the oxazine (B8389632) group, widely utilized in histology to selectively stain specific cellular components.[1] In neuroscience, it is the preeminent method for visualizing Nissl substance (also known as Nissl bodies or granules) within the perikaryon (cell body) and dendrites of neurons.[2] Understanding the precise mechanism of this interaction is crucial for accurate interpretation of neuroanatomical and neuropathological studies, including neuronal counting, morphological analysis, and the assessment of neurodegenerative changes.

Nissl substance is primarily composed of rough endoplasmic reticulum (RER) and free ribosomes.[2] These structures are rich in ribosomal ribonucleic acid (rRNA), which plays a central role in protein synthesis.[1] The high concentration of rRNA gives Nissl bodies their characteristic granular appearance and, critically, their strong basophilic (base-loving) nature.

The Core Binding Mechanism: An Electrostatic Interaction

The fundamental principle governing the binding of Cresyl violet to Nissl substance is a direct electrostatic attraction .

-

Cresyl Violet as a Cation: In an aqueous solution, Cresyl violet, a basic dye, possesses a net positive charge, behaving as a cation.

-

Nissl Substance as an Anion: The key molecular component of Nissl substance is rRNA. The phosphate (B84403) groups within the sugar-phosphate backbone of rRNA are negatively charged at typical staining pH ranges.[3] This high density of negative charges makes Nissl bodies strongly anionic.

The positively charged Cresyl violet molecules are thus electrostatically attracted to the negatively charged phosphate backbone of the rRNA within the Nissl bodies. This salt-linkage results in the characteristic deep violet-blue staining of the neuronal cytoplasm, allowing for clear visualization of the cell body and its morphology.[1]

Diagram 1: The electrostatic attraction between cationic Cresyl violet and anionic Nissl substance.

Critical Factors Influencing Staining Efficacy

The success and specificity of Cresyl violet staining are highly dependent on several experimental variables, primarily pH and tissue fixation.

The Role of pH

The pH of the staining solution is a critical determinant of staining intensity and specificity. An acidic pH, typically between 3.0 and 4.0, is optimal for selective Nissl staining.[4]

-

At low pH (e.g., ~3.0): The phosphate groups of rRNA are strongly anionic, promoting robust binding of the cationic dye. At this pH, staining is highly selective for the most acidic components, such as Nissl bodies and nucleoli. Other cellular structures are only faintly stained.[4]

-

As pH increases (e.g., approaching 4.0 and above): Staining becomes more generalized and intense. The cytoplasm, glial cells, and nerve fibers begin to co-stain, which can obscure the specific details of the Nissl substance. This broader staining pattern necessitates a longer and more carefully controlled differentiation step to remove excess dye from less acidic tissues.[4]

Tissue Fixation

Proper tissue fixation is essential for preserving cellular morphology and the molecular integrity of the Nissl substance.

-

Recommended Fixatives: Formalin-based fixatives, such as 10% neutral buffered formalin or 4% paraformaldehyde, are most commonly used and yield reliable results.[5][6] Alcoholic fixatives are also recommended for good preservation of Nissl bodies.

-

Effects of Prolonged Fixation: Over-fixation, especially with formalin, can negatively impact staining quality. Extended fixation times can lead to a decrease in the positive signal from Nissl bodies, potentially due to masking of the anionic phosphate groups or degradation of RNA.[4]

Data Presentation: Quantitative Staining Parameters

While precise binding affinities are not commonly cited, the following table summarizes typical quantitative parameters derived from established protocols. These values often require optimization based on tissue type, thickness, and fixation duration.

| Parameter | Typical Range | Unit | Notes |

| Cresyl Violet Concentration | 0.1 - 1.0 | % (w/v) | 0.1% is common for paraffin (B1166041) sections, while higher concentrations may be used for other preparations.[5][7] |

| Staining Solution pH | 3.0 - 4.7 | pH units | Lower pH (~3.5-3.8) enhances selectivity and can reduce differentiation time.[4] |

| Staining Temperature | Room Temp - 60 | °C | Warming the staining solution (e.g., 37-60°C) can improve dye penetration, especially for thicker sections.[5][8] |

| Staining Incubation Time | 3 - 20 | minutes | Dependent on dye concentration, temperature, and tissue thickness.[5][9] |

| Differentiation Time | 2 - 30 | minutes | Highly variable; must be monitored microscopically to achieve optimal contrast.[5] |

Experimental Protocols

The following is a generalized, detailed protocol for Cresyl violet staining of paraffin-embedded neuronal tissue.

Reagent Preparation

-

Cresyl Violet Staining Solution (0.1%):

-

Dissolve 0.1 g of Cresyl violet acetate (B1210297) in 100 ml of distilled water.

-

Just before use, add approximately 0.3 ml of glacial acetic acid to acidify the solution (adjust to desired pH, e.g., 3.5-4.0) and filter.[5]

-

-

Alcohol Series: Prepare graded ethanol (B145695) solutions (100%, 95%, 70%).

-

Clearing Agent: Xylene or a suitable substitute.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Staining:

-

Immerse slides in the pre-warmed (optional) and filtered 0.1% Cresyl violet solution for 3-10 minutes.[5]

-

Briefly rinse in distilled water to remove excess stain.

-

-

Differentiation:

-

Immerse slides in 95% ethanol. This step is critical and removes the stain from less acidic components.[5]

-

The duration (from seconds to several minutes) must be carefully controlled by periodically checking the tissue under a microscope. Differentiate until Nissl bodies are sharply defined against a relatively clear cytoplasm.

-

-

Dehydration and Clearing:

-

Mounting:

-

Apply a xylene-based mounting medium and coverslip the sections.

-

Diagram 2: Experimental workflow for Cresyl violet staining of paraffin sections.

Conclusion

The binding of Cresyl violet to Nissl substance is a robust and specific interaction rooted in fundamental electrostatic principles. The cationic nature of the dye and the anionic properties of ribosomal RNA within Nissl bodies drive this selective staining. For professionals in research and drug development, a thorough understanding and precise control of the key variables—particularly pH and tissue fixation—are paramount to achieving reproducible and high-quality neurohistological results. The protocols and parameters outlined in this guide provide a solid foundation for the successful application of this essential neuroscience technique.

References

- 1. r.marmosetbrain.org [r.marmosetbrain.org]

- 2. Comparison of unbiased stereological estimation of total number of cresyl violet stained neurons and parvalbumin positive neurons in the adult human spiral ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Histological methods for CNS [pathologycenter.jp]

- 5. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 8. neurosciencecourses.com [neurosciencecourses.com]

- 9. viapianolab.org [viapianolab.org]

An In-depth Technical Guide to Nissl Bodies and Cresyl Violet Staining for Researchers, Scientists, and Drug Development Professionals

Core Principle: Visualizing Neuronal Health and Pathology

In the landscape of neuroscientific research, understanding the structural and functional integrity of neurons is paramount. Two intrinsically linked concepts form a cornerstone of neurohistopathology: Nissl bodies and the Cresyl violet staining method used to visualize them. This technical guide provides an in-depth exploration of the biology of Nissl bodies, the chemical principles of Cresyl violet staining, and their application in quantifying neuronal health and pathology.

The Biology of Nissl Bodies: More Than Just Granules

Named after the German neuropathologist Franz Nissl, who first described them in the late 19th century, Nissl bodies (also known as Nissl substance or tigroid substance) are granular structures found in the cytoplasm of neurons.[1][2] These are not distinct organelles but rather the light microscopic representation of a neuron's protein synthesis machinery.

Composition and Function: Ultrastructurally, Nissl bodies are composed of stacks of rough endoplasmic reticulum (RER) and free polyribosomes.[1][2][3] The high concentration of ribosomal RNA (rRNA) in these areas accounts for their basophilic ("base-loving") properties, allowing them to be intensely stained by basic dyes like Cresyl violet.[1][2] Their primary function is the synthesis of proteins necessary for maintaining the neuron's structure, supporting synaptic plasticity, and facilitating axonal maintenance and growth.[1][4]

Distribution: Nissl bodies are abundant in the neuronal soma (cell body) and dendrites but are conspicuously absent from the axon and the axon hillock.[2][3] This distribution underscores their role in localized protein synthesis to support the extensive metabolic and structural needs of the neuron.

Pathological Significance: The Phenomenon of Chromatolysis: Nissl bodies are dynamic indicators of neuronal health.[1] In response to various insults such as axonal injury (axotomy), ischemia, toxicity, or viral infections, Nissl bodies may dissolve and disperse in a process known as chromatolysis.[5] This dissolution often begins at the center of the neuron and spreads outwards (central chromatolysis) and is frequently accompanied by the displacement of the nucleus to the periphery of the cell body.[5] While chromatolysis can be a precursor to apoptosis (programmed cell death), it can also be a reversible process if the neuron successfully repairs the damage.[5] The reappearance and redistribution of Nissl bodies can, therefore, signify neuronal recovery.

Cresyl Violet Staining: The Chemistry of a Classic Neurohistological Technique

Cresyl violet staining, a type of Nissl staining, is a fundamental and widely used method in neuroanatomy and neuropathology to visualize neurons.

Principle of Staining: Cresyl violet is a basic aniline (B41778) dye that selectively binds to negatively charged molecules, such as the phosphate (B84403) backbones of RNA and DNA. Due to the high concentration of rRNA in the ribosomes of Nissl bodies, these structures stain a deep violet-purple color. The cell nucleus, containing DNA, also stains, but typically less intensely than the Nissl bodies. This differential staining allows for the clear visualization of neuronal cell bodies against the less-stained neuropil and unstained glial cells.

Applications in Research:

-

Neuroanatomical Studies: To map the distribution and cytoarchitecture of neurons in different brain regions.

-

Quantification of Neuronal Loss: In models of neurodegenerative diseases, stroke, and traumatic brain injury, Cresyl violet staining is used to count the number of surviving neurons.

-

Assessment of Neuronal Injury: The presence of chromatolysis in stained neurons provides a qualitative and quantitative measure of neuronal damage.

-

Verification of Lesions and Electrode Placements: To confirm the precise location and extent of experimental manipulations.

Quantitative Analysis of Neuronal Populations with Cresyl Violet Staining

Cresyl violet staining is a robust method for quantifying changes in neuronal populations in various experimental paradigms. The data is typically presented as the mean number of stained neurons in a specific region of interest, often with statistical comparisons between control and experimental groups.

| Experimental Model | Brain Region | Treatment Group | Neuronal Count (mean ± SEM/SD) | p-value | Reference |

| Kainic Acid-Induced Seizures | Hippocampal CA1 | Control | ~250 cells/field | [1] | |

| Kainic Acid (KA) | ~50 cells/field | p < 0.0001 vs Control | [1] | ||

| KA + Sodium Houttuyfonate | ~200 cells/field | p < 0.0001 vs KA | [1] | ||

| Hippocampal CA3 | Control | ~150 cells/field | [1] | ||

| Kainic Acid (KA) | ~40 cells/field | p < 0.0001 vs Control | [1] | ||

| KA + Sodium Houttuyfonate | ~120 cells/field | p < 0.0001 vs KA | [1] | ||

| Trypanosoma brucei Infection (8 weeks) | Suprachiasmatic Nucleus (DM subregion) | Control | 45.3 ± 2.1 neurons/ROI | [2][3] | |

| T. b. gambiense | 32.5 ± 2.6 neurons/ROI | p < 0.05 vs Control | [2][3] | ||

| Suprachiasmatic Nucleus (VL subregion) | Control | 41.5 ± 2.2 neurons/ROI | [2][3] | ||

| T. b. gambiense | 31.0 ± 1.9 neurons/ROI | p < 0.05 vs Control | [2][3] | ||

| Traumatic Brain Injury (TBI) | Ipsilateral Parietal Cortex | Sham | N/A | ||

| TBI + Vehicle | Significant neuronal loss | ||||

| TBI + Dithiopomalidomide (5 hr post-TBI) | Attenuated neuronal loss | p < 0.001 vs TBI + Vehicle | |||

| Kainic Acid-Induced Excitotoxicity (72 hr) | Hippocampal CA1 | Vehicle + Vehicle | 100% viable cells (normalized) | [4] | |

| KA + Vehicle | ~30% viable cells | p < 0.01 vs Veh + Veh | [4] | ||

| KA + 1% Lipid Emulsion | ~70% viable cells | p < 0.05 vs KA + Veh | [4] |

Signaling Pathways and Logical Relationships

Experimental Workflow for Cresyl Violet Staining

The following diagram illustrates a typical workflow for Cresyl violet staining of paraffin-embedded tissue sections.

Signaling Pathways in Nissl Body Dissolution (Chromatolysis)

The dissolution of Nissl bodies during chromatolysis is not a passive decay but an active cellular response to injury, involving complex signaling cascades. The diagram below outlines the key pathways initiated by axonal injury that lead to this phenomenon.

Experimental Protocols

Protocol 1: Cresyl Violet Staining for Paraffin-Embedded Sections

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

This compound Staining Solution (0.1% in distilled water with glacial acetic acid to pH 3.5-4.0)

-

Differentiation Solution (70% ethanol with a few drops of glacial acetic acid)

-

Mounting medium

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration:

-

Immerse in two changes of 100% ethanol for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in distilled water for 3 minutes.

-

-

Staining: Immerse slides in pre-warmed (37-60°C) Cresyl Violet solution for 5-15 minutes. Staining time may vary depending on tissue type and thickness.

-

Rinsing: Briefly rinse in distilled water to remove excess stain.

-

Differentiation: Dip slides in 70% ethanol, followed by a brief immersion in the differentiation solution. This step is critical and should be monitored under a microscope to achieve the desired contrast between neurons and the background.

-

Dehydration:

-

Immerse in 95% ethanol for 1-2 minutes.

-

Immerse in two changes of 100% ethanol for 3 minutes each.

-

-

Clearing: Immerse in two changes of xylene for 5 minutes each.

-

Coverslipping: Mount a coverslip using a resinous mounting medium.

Protocol 2: Cresyl Violet Staining for Frozen Sections

This protocol is suitable for formalin-fixed, frozen tissue sections.

Reagents:

-

Phosphate-buffered saline (PBS)

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

This compound Staining Solution (as above)

-

Differentiation Solution (as above)

-

Xylene

-

Mounting medium

Procedure:

-

Mounting: Mount frozen sections onto gelatin-coated slides and air dry.

-

Rehydration:

-

Immerse in distilled water for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Immerse in 95% ethanol for 3 minutes.

-

-

Staining: Immerse slides in Cresyl Violet solution at 60°C for 8-14 minutes.

-

Rinsing: Rinse in distilled water for 3 minutes.

-

Differentiation:

-

Immerse in 70% ethanol for 3 minutes.

-

Briefly dip in 95% ethanol (1-2 minutes).

-

-

Dehydration: Immerse in 100% ethanol (a few dips). Over-exposure will remove the stain.

-

Clearing: Immerse in two changes of xylene for 5 minutes each.

-

Coverslipping: Mount a coverslip using a resinous mounting medium.

Note on Differentiation: The differentiation step is crucial for achieving optimal staining. It removes the stain from the neuropil, enhancing the contrast of the neuronal cell bodies. The duration of this step should be carefully controlled and monitored microscopically. Under-differentiation will result in a dark background, while over-differentiation will lead to pale staining of the neurons.

Conclusion

Nissl bodies and their visualization through Cresyl violet staining remain indispensable tools in neuroscience research. They provide a simple yet powerful method to assess neuronal morphology, density, and health. A thorough understanding of the underlying biology of Nissl bodies and the chemical principles of the staining technique, coupled with standardized protocols and quantitative analysis, is essential for generating reliable and reproducible data in studies of brain development, neurodegenerative diseases, and the effects of novel therapeutic agents on the central nervous system.

References

- 1. Sodium Houttuyfonate Prevents Seizures and Neuronal Cell Loss by Maintaining Glutamatergic System Stability in Male Rats with Kainic Acid-Induced Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Neural Damage in Experimental Trypanosoma brucei gambiense Infection: The Suprachiasmatic Nucleus [frontiersin.org]

- 4. Neuroprotection from Excitotoxic Injury by Local Administration of Lipid Emulsion into the Brain of Rats [mdpi.com]

- 5. elifesciences.org [elifesciences.org]

An In-depth Technical Guide to Cresyl Violet Acetate as a Histological Stain

For Researchers, Scientists, and Drug Development Professionals

Cresyl violet acetate (B1210297) is a synthetic organic dye belonging to the oxazine (B8389632) group that is widely employed as a histological stain, particularly in the neurosciences.[1][2] Its utility lies in its ability to selectively stain specific cellular components, most notably the Nissl substance in neurons, making it an invaluable tool for visualizing neuronal cytoarchitecture, quantifying neuronal populations, and assessing neuropathological changes.[3][4] This guide provides a comprehensive overview of the fundamental properties of Cresyl violet acetate, detailed experimental protocols, and a summary of its key characteristics.

Core Properties and Mechanism of Action

This compound, also known as Cresyl Fast Violet, is a basic aniline (B41778) dye.[5] Its staining mechanism is predicated on an electrostatic interaction between the positively charged dye molecules and negatively charged cellular components. The primary target for this compound in neuronal staining is the Nissl substance, which is comprised of rough endoplasmic reticulum and ribosomes.[6][7] The abundance of ribosomal RNA (rRNA) in these structures imparts a strong negative charge due to the phosphate (B84403) backbone of the nucleic acid.[4] This acidic nature facilitates the binding of the cationic this compound, resulting in a distinct violet to purple coloration of the neuronal cell body, while glial cells remain largely unstained.[6][7] DNA within the nucleus also binds the dye, appearing a similar color.[8][9]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Names | This compound, Cresyl Fast Violet, 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt | [5][10] |

| CAS Number | 10510-54-0 | [11] |

| Molecular Formula | C₁₈H₁₅N₃O₃ | [11][12] |

| Molecular Weight | 321.33 g/mol | [11] |

| Appearance | Dark green to black crystalline powder | [13] |

| Melting Point | 140-143 °C | [13] |

| Solubility in Water | 1 mg/mL | |

| Absorption Maximum (λmax) | 596 - 599 nm (in 50% ethanol) | [13][14] |

| Dye Content | Typically ~65-70% | [15] |

Staining Mechanism and Workflow

The logical relationship of the staining mechanism and a generalized experimental workflow for this compound staining are depicted in the diagrams below.

Experimental Protocols

Detailed methodologies for preparing staining solutions and performing the staining procedure on both frozen and paraffin-embedded tissue sections are provided below. These protocols are synthesized from established methods and may require optimization based on tissue type and experimental conditions.

Preparation of Staining Solutions

1. 0.1% this compound Staining Solution:

-

Reagents:

-

Procedure:

2. 0.5% this compound Stock Solution:

-

Reagents:

-

Procedure:

3. Differentiation Solution:

-

Reagents:

-

Procedure:

-

Add the glacial acetic acid to the ethanol and mix well. The freshness of this solution is important for optimal differentiation.[7]

-

Staining Protocol for Frozen Sections

This protocol is suitable for formalin-fixed, frozen brain sections of 20-50 µm thickness.[7]

-

Mounting and Drying: Mount frozen sections onto subbed slides and allow them to air-dry for at least 60 minutes at room temperature.[7][16]

-

Rehydration:

-

Staining: Immerse slides in a 0.1% Cresyl violet solution pre-heated to 38-60°C for 8-14 minutes.[7][18] Staining time may vary depending on the age of the stain and the tissue species.[7]

-

Rinsing: Briefly rinse the slides in distilled water.[7]

-

Differentiation:

-

Dehydration:

-

Coverslipping: Mount the coverslip with a xylene-based mounting medium.[7]

Staining Protocol for Paraffin-Embedded Sections

This protocol is for formalin-fixed, paraffin-embedded tissue sections.[8][20]

-

Deparaffinization and Rehydration:

-

Staining: Immerse slides in 0.1% Cresyl violet solution for 4-15 minutes at room temperature.[8][20]

-

Rinsing: Quickly rinse in tap water to remove excess stain.[8][20]

-

Differentiation: Immerse sections in a differentiation solution (95% ethanol with acetic acid) for a few seconds to minutes. Monitor the differentiation process under a microscope until the Nissl substance is clearly defined and the background is pale.[8]

-

Dehydration:

-

Coverslipping: Mount with a suitable mounting medium.[8]

Applications in Research and Drug Development

This compound staining is a fundamental technique in neuroscience and pathology. Its primary applications include:

-

Neuroanatomical Studies: Visualizing the cytoarchitecture of different brain regions and identifying neuronal populations.[3][7]

-

Lesion and Electrode Placement Verification: Confirming the precise location and extent of experimental lesions or electrode tracks.[7]

-

Neuronal Quantification: Counting neurons to assess cell loss in models of neurodegenerative diseases, neurotoxicity, or ischemic injury.[4][7]

-

Counterstaining: It is often used in conjunction with other stains, such as Luxol Fast Blue for myelin, to simultaneously visualize neuronal cell bodies and myelinated fibers.[6]

References

- 1. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Cresyl Violet [micro.magnet.fsu.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biocompare.com [biocompare.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. neurosciencecourses.com [neurosciencecourses.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 10. mpbio.com [mpbio.com]

- 11. This compound | C18H15N3O3 | CID 135445693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 405760025 [thermofisher.com]

- 13. This compound, pure, certified | Fisher Scientific [fishersci.ca]

- 14. 10510-54-0 CAS | CRESYL VIOLET (ACETATE) | Biological Stains and Dyes | Article No. 03032 [lobachemie.com]

- 15. newcomersupply.com [newcomersupply.com]

- 16. viapianolab.org [viapianolab.org]

- 17. biognost.com [biognost.com]

- 18. r.marmosetbrain.org [r.marmosetbrain.org]

- 19. RECIPE: Cresyl violet staining for mounted slides [labs.la.utexas.edu]

- 20. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

Preliminary Investigation of Cresyl Violet for Cell Counting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Cresyl violet, a classic histological stain, for the purpose of cell counting. Traditionally utilized for Nissl staining in neuronal tissues, this document investigates its potential as a simple, cost-effective method for quantitative cell analysis. This guide provides a detailed overview of the staining principle, experimental protocols for both tissue and cell suspension, a summary of available quantitative data, and logical diagrams to visualize the underlying mechanisms and workflows.

Introduction to Cresyl Violet

Cresyl violet is a basic aniline (B41778) dye that is widely used in histology to stain acidic components of the cell.[1][2][3] Its primary application is in neuroscience for the visualization of Nissl substance (the rough endoplasmic reticulum and ribosomes) in the cytoplasm of neurons.[1][2][3][4] The dye binds to the phosphate (B84403) groups of RNA and DNA, imparting a distinct violet-purple color to the nucleus and certain cytoplasmic regions.[1][2][4] This characteristic staining allows for the clear identification and morphological assessment of cells, particularly neurons, making it a valuable tool for cell counting in tissue sections.[5][6][7]

Principle of Staining

The staining mechanism of Cresyl violet is based on an electrostatic interaction between the cationic dye molecule and the anionic phosphate groups of nucleic acids (RNA and DNA).

-

Nissl Substance: Neurons are rich in ribosomal RNA (rRNA) within their rough endoplasmic reticulum, which constitutes the Nissl substance. Cresyl violet strongly stains these RNA-rich areas, appearing as dark purple granules in the cytoplasm.[1][2][3]

-

Nucleus: The nucleus contains a high concentration of deoxyribonucleic acid (DNA), which also binds Cresyl violet, resulting in a distinctly stained nucleus.[1][2]

This selective staining of the nucleus and cytoplasm provides the necessary contrast for visualizing and counting cells using brightfield microscopy.

Data Presentation

The following tables summarize quantitative data from studies utilizing Cresyl violet for cell counting, providing a basis for comparison with other methods.

| Parameter | Cresyl Violet | Parvalbumin Immunostaining | p-value | Reference |

| Estimated Total Neurons (Mean ± SD) | 26,705 ± 1823 | 27,485 ± 3251 | 0.552 | [7] |

Table 1: Comparison of Neuronal Counts in Human Spiral Ganglion. This table presents a comparative analysis of neuronal counts in the adult human spiral ganglion obtained using Cresyl violet staining and Parvalbumin immunohistochemistry. The data indicates no significant difference between the two methods, suggesting that the simpler and more cost-effective Cresyl violet staining can provide comparable results for neuronal quantification in this context.[7]

| Method | Correlation with Flow Cytometry (r) | Precision (Intra-assay CV%) | Time per Sample | Reference |

| Trypan Blue (Manual) | 0.99 | 4.3% | ~15 min | [8] |

| Automated Fluorescence | 0.99 | <3% | ~5 min | [8] |

| Cresyl Violet (Histological) | N/A | N/A | Protocol dependent | - |

Table 2: Performance Metrics of Different Cell Counting Methods. This table provides a comparison of key performance indicators for manual Trypan Blue counting and automated fluorescence-based counting. While direct comparative data for Cresyl violet in cell suspension is limited, this table serves as a benchmark for evaluating potential cell counting methods.

Experimental Protocols

Detailed methodologies for the use of Cresyl violet in both traditional tissue staining and a proposed adaptation for cell suspension counting are provided below.

Protocol for Staining Paraffin-Embedded Tissue Sections

This protocol is a standard method for Nissl staining of neuronal tissue.[2][9][10]

Materials:

-

0.1% Cresyl violet solution (0.1 g Cresyl violet acetate (B1210297) in 100 mL distilled water, with 10 drops of glacial acetic acid added and filtered before use)[10]

-

Xylene

-

Graded ethanol (B145695) solutions (100%, 95%, 70%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 10 minutes each.[10]

-

Hydration: Rehydrate sections through graded alcohols: 100% ethanol (2 changes, 5 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).[10]

-

Washing: Rinse in tap water and then in distilled water.[10]

-

Staining: Stain in 0.1% Cresyl violet solution for 3-10 minutes. Staining can be enhanced by warming the solution to 37-50 °C.[10]

-

Rinsing: Quickly rinse in distilled water.[10]

-

Differentiation: Differentiate in 95% ethyl alcohol for 2-30 minutes, checking microscopically to achieve the desired staining intensity where Nissl bodies and nuclei are purple-blue.[10]

-

Dehydration: Dehydrate through 100% alcohol (2 changes, 5 minutes each).[10]

-

Clearing: Clear in xylene (2 changes, 5 minutes each).[10]

-

Mounting: Coverslip with a permanent mounting medium.[10]

Proposed Protocol for Staining Cell Suspensions for Manual Counting

This proposed protocol is an adaptation based on the principles of brightfield microscopy staining and general hemocytometer procedures. Note: This protocol has not been extensively validated and may require optimization for specific cell types.

Materials:

-

0.1% Cresyl violet solution

-

Phosphate-buffered saline (PBS)

-

Cell suspension

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Preparation: Start with a single-cell suspension. If working with adherent cells, trypsinize and resuspend in culture medium.

-

Dilution: Create a 1:1 dilution of the cell suspension with the 0.1% Cresyl violet solution (e.g., mix 20 µL of cell suspension with 20 µL of Cresyl violet solution). Mix gently by pipetting.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes to allow for staining.

-

Loading: Load 10 µL of the stained cell suspension into the hemocytometer chamber.

-

Counting: Under a brightfield microscope, count the stained cells within the desired grid of the hemocytometer. The nuclei should appear as distinct violet circles.

-

Calculation: Calculate the cell concentration using the standard hemocytometer formula, remembering to account for the dilution factor.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the staining mechanism and experimental workflows.

Discussion and Conclusion

Cresyl violet is a well-established and reliable stain for the visualization and quantification of neurons in fixed tissue sections. Its strong affinity for nucleic acids provides excellent contrast for identifying cell bodies under brightfield microscopy. The presented data suggests that for certain applications, such as neuronal counting in histological preparations, Cresyl violet can yield results comparable to more complex and expensive techniques like immunohistochemistry.[7]

The application of Cresyl violet for counting cells in suspension is less documented. The proposed protocol offers a starting point for researchers interested in exploring this as a simple, cost-effective alternative to other brightfield stains. However, it is crucial to note that this method would require validation for specific cell types to determine its accuracy, precision, and linearity. Unlike viability stains such as Trypan Blue, Cresyl violet will stain all cells, both live and dead, and therefore provides a total cell count. For applications requiring the differentiation of viable and non-viable cells, a different staining method would be necessary.

References

- 1. agilent.com [agilent.com]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. moodle2.units.it [moodle2.units.it]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. neurosciencecourses.com [neurosciencecourses.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the automated fluorescence microscopic viability test with the conventional and flow cytometry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.chop.edu [research.chop.edu]

- 10. ronaldschulte.nl [ronaldschulte.nl]

Methodological & Application

Application Notes and Protocols for Cresyl Violet Acetate Staining of Paraffin-Embedded Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl violet acetate (B1210297) staining, a cornerstone of neurohistology, is a widely utilized method for the visualization of neurons in the central nervous system. This technique, also known as Nissl staining, employs a basic aniline (B41778) dye that selectively binds to acidic components within the tissue, most notably the Nissl bodies.[1][2][3] Nissl bodies, which are granular structures within the cytoplasm of neurons, are rich in ribosomal RNA (rRNA) associated with the rough endoplasmic reticulum.[1][2][4][5] The basophilic nature of cresyl violet allows for a strong affinity to the phosphate (B84403) backbones of rRNA, resulting in a distinct blue to purple staining of the neuronal soma and nucleus.[1][2][4] This selective staining provides excellent contrast, enabling the detailed morphological assessment of neurons, including their distribution, density, and any pathological alterations.[1][3] Consequently, cresyl violet staining is an invaluable tool in neuroscience research, neurotoxicity studies, and the evaluation of neurodegenerative diseases.[3]

Principle of the Method

The cresyl violet staining method is based on the electrostatic attraction between the positively charged basic dye and the negatively charged acidic components of the cells, primarily nucleic acids. The staining intensity is pH-dependent, with a lower pH resulting in more selective staining of Nissl bodies and the nucleolus.[6] A critical step in this protocol is differentiation, where excess stain is removed from the background and less acidic cellular components, thereby enhancing the contrast between the neurons and the surrounding neuropil.[1][3][6] This is typically achieved by using a dilute acid in an alcohol solution.[1][2][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for cresyl violet acetate staining of formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

-

Paraffin-embedded tissue sections (5-30 µm thick) on adhesive slides[7][8]

-

Ethanol (B145695) (100%, 95%, and 70%)[2][7]

-

Distilled or deionized water

-

This compound powder (e.g., Sigma-Aldrich, Cat. No. C5042)[6][10]

-

Sodium acetate (for buffered solutions, optional)[1]

-

Coverslips

-

Coplin jars or staining dishes

-

Microscope

Solution Preparation

0.1% this compound Staining Solution:

-

Dissolve 0.1 g of this compound powder in 100 ml of distilled water.[7]

-

Just before use, add 0.3 ml (approximately 10 drops) of glacial acetic acid and mix well.[7][12]

-

Filter the solution using filter paper to remove any undissolved particles.[7][11]

-

For enhanced penetration, especially for thicker sections, the solution can be warmed to 37-50°C before use.[7][12]

Differentiating Solution:

-

Add 2 drops of glacial acetic acid to 100 ml of 95% ethanol.[2]

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10 minutes each to remove the paraffin (B1166041) wax. For sections thicker than 20 µm, three changes are recommended.[6][7]

-

Rehydrate the sections by immersing them in a descending series of ethanol concentrations:

-

Rinse the slides in tap water, followed by a rinse in distilled water.[7]

-

-

Staining:

-

Rinsing:

-

Differentiation:

-

Immerse the slides in the 95% ethanol differentiating solution. This step is critical and requires microscopic monitoring.[1][7]

-

Differentiate for 2-30 minutes, periodically checking under a microscope until the Nissl bodies are sharply defined and the background is clear.[7][12] Over-differentiation can lead to weak staining.[1]

-

-

Dehydration:

-

Clearing:

-

Coverslipping:

Quantitative Data Summary

The following table summarizes key quantitative parameters from various cresyl violet staining protocols for paraffin-embedded sections. These values can be used as a starting point for protocol optimization.

| Parameter | Range | Source(s) | Notes |

| Section Thickness | 5 - 30 µm | [7][8] | Thicker sections may require longer incubation times for complete reagent penetration.[4][7] |

| Xylene (Deparaffinization) | 2-3 changes, 3-10 min each | [2][6][7][13] | Insufficient deparaffinization can lead to uneven staining.[7] |

| Cresyl Violet Concentration | 0.1% - 1% | [2][7][8] | 0.1% is the most commonly cited concentration for paraffin sections. |

| Staining Time | 3 - 30 minutes | [6][7][8][14] | Optimal time depends on tissue type, fixation, and desired staining intensity. |

| Staining Temperature | Room Temperature to 60°C | [7][10][13] | Warming the staining solution can enhance penetration and evenness.[7][12] |

| Differentiation Time | 2 - 30 minutes | [7][12] | This step is highly variable and should be monitored microscopically.[1][7] |

| Ethanol (Dehydration) | 2-3 changes, 3-5 min each | [2][7] | Ensure complete dehydration before clearing. |

| Xylene (Clearing) | 2-3 changes, 2-5 min each | [1][2][7] | Proper clearing is essential for microscopic clarity. |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the this compound staining protocol for paraffin-embedded sections.

Caption: Workflow for this compound Staining of Paraffin Sections.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Staining time too short.[1] - Staining solution is old or exhausted.[1] - Incomplete deparaffinization.[1][7] - Over-differentiation.[1] | - Increase staining duration.[1] - Prepare fresh staining solution.[1] - Ensure complete wax removal with fresh xylene.[1] - Reduce time in differentiating solution and monitor closely under a microscope.[1] |

| Uneven Staining | - Incomplete deparaffinization.[7] - Air bubbles trapped on the section. | - Extend deparaffinization time or use fresh xylene.[7] - Ensure slides are fully immersed in solutions and agitate gently. |

| High Background Staining | - Inadequate differentiation.[6] - Staining solution too concentrated or alkaline. | - Increase differentiation time and monitor microscopically.[6] - Ensure the pH of the staining solution is acidic.[6] |

| Sections Detaching from Slides | - Slides not properly coated (subbed). - Harsh agitation during washing steps. | - Use adhesive-coated slides.[10] - Handle slides gently throughout the procedure. |

By following this detailed protocol and considering the provided quantitative data and troubleshooting advice, researchers can achieve consistent and high-quality cresyl violet staining for their paraffin-embedded sections, enabling robust analysis of neuronal morphology and pathology.

References

- 1. benchchem.com [benchchem.com]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. ihisto.io [ihisto.io]

- 4. theolb/histology/cresyl-violet-staining-nissl-staining.rst at master · mfitzp/theolb · GitHub [github.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Histological methods for CNS [pathologycenter.jp]

- 7. ronaldschulte.nl [ronaldschulte.nl]

- 8. stainsfile.com [stainsfile.com]

- 9. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]

- 10. neurosciencecourses.com [neurosciencecourses.com]

- 11. viapianolab.org [viapianolab.org]

- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 13. newcomersupply.com [newcomersupply.com]

- 14. store.sangon.com [store.sangon.com]

Application Notes and Protocols: Step-by-Step Nissl Staining with Cresyl Violet for Frozen Tissue

For Researchers, Scientists, and Drug Development Professionals

Nissl staining, a cornerstone of neurohistology, utilizes cresyl violet to selectively stain Nissl bodies (the rough endoplasmic reticulum) in the cytoplasm of neurons. This technique is invaluable for visualizing neuronal cytoarchitecture, assessing neuronal health, and identifying pathological changes such as chromatolysis, which is indicative of cellular injury.[1][2][3][4] This document provides a comprehensive, step-by-step protocol for performing Nissl staining on frozen tissue sections, tailored for professionals in research and drug development.

I. Principle of the Method

Cresyl violet is a basic aniline (B41778) dye that binds to acidic components of the cell, primarily the phosphate (B84403) backbones of ribosomal RNA (rRNA) abundant in Nissl bodies.[1][3] This electrostatic interaction results in a characteristic blue to purple staining of the neuronal soma and dendrites, while glial cells and axons remain largely unstained.[5] The intensity of the staining reflects the metabolic activity of the neuron, making it a sensitive indicator of cellular function.[4]

II. Materials and Reagents

-

Tissue: Fresh frozen brain or spinal cord tissue sectioned at 20-50 µm and mounted on gelatin-coated or positively charged slides.[6]

-

Reagents:

-

Cresyl Violet Acetate (B1210297) (e.g., Sigma-Aldrich, C5042)

-

Glacial Acetic Acid

-

Sodium Acetate

-

Ethanol (B145695) (100%, 95%, 70%)

-

Xylene or xylene substitute

-

Chloroform

-

Distilled or deionized water

-

DPX mounting medium or other permanent mounting medium

-

III. Reagent Preparation

Proper preparation of solutions is critical for successful and reproducible staining.

| Reagent | Preparation | Storage & Stability |

| 0.1% Cresyl Violet Staining Solution | Dissolve 0.1 g of Cresyl Violet Acetate in 100 mL of distilled water. Just before use, add approximately 0.3 mL (about 10 drops) of glacial acetic acid and filter the solution.[2][6] An alternative is to prepare a stock solution and a buffer separately.[5] The pH of the staining solution significantly impacts staining characteristics, with a pH of around 3.7-4.0 being optimal for Nissl bodies.[7][8] | The final staining solution is stable for at least six months.[5] |

| Acetate Buffer (for stock solution method) | Solution A: 6 mL glacial acetic acid + 994 mL distilled water. Solution B: 13.6 g Sodium acetate + 1000 mL distilled water. Combine solutions A and B in a 9:1 ratio and adjust the pH to 3.7.[9] | Store at room temperature. |

| Differentiation Solution | Add 4-6 drops of glacial acetic acid to 200 mL of 70% ethanol for standard differentiation.[7] For gentler differentiation, use 95% ethanol alone.[6] | Prepare fresh before use for best results. |

| 1:1 Alcohol/Chloroform | Mix equal volumes of 100% ethanol and chloroform. | Prepare in a fume hood. Can be reused until a heavy sediment develops.[6][7] |

IV. Experimental Protocol: Step-by-Step Nissl Staining

This protocol is optimized for paraformaldehyde-fixed frozen sections.

A. Tissue Preparation and Mounting

-

Perfuse the animal with heparinized 0.1M phosphate-buffered saline (PBS) followed by 4% buffered paraformaldehyde.[7]

-

Post-fix the brain tissue overnight in 4% buffered paraformaldehyde.[7]

-

Cryoprotect the tissue by sequential immersion in 10%, 20%, and 30% sucrose (B13894) solutions in buffered paraformaldehyde until the tissue sinks.[7]

-

Freeze the tissue and cut sections at 20-50 µm thickness using a cryostat.[5][6]

-

Mount the frozen sections onto gelatin-coated or positively charged slides.[6]

-

Air dry the slides overnight or place them on a slide warmer.[6]

B. Staining Procedure

| Step | Reagent | Incubation Time | Purpose |

| 1. Defatting | 1:1 Ethanol/Chloroform | Overnight | Removes lipids to reduce background staining.[6] |

| 2. Rehydration | 100% Ethanol | 5 minutes (2 changes) | Prepares tissue for aqueous solutions.[6][7] |

| 95% Ethanol | 2-3 minutes | Continues rehydration.[5][7] | |

| 70% Ethanol | 2-3 minutes | ||

| Distilled Water | 2-3 minutes (2 changes) | Completes rehydration.[5][7] | |

| 3. Staining | 0.1% Cresyl Violet Solution (pre-warmed to 37-50°C) | 5-10 minutes | Stains Nissl bodies.[6] Warming can improve penetration, especially for thicker sections.[2][6] |

| 4. Rinsing | Distilled Water | Quick rinse | Removes excess stain.[6] |

| 5. Differentiation | 95% Ethanol | 2-30 minutes | Removes background staining and enhances contrast. Monitor microscopically for optimal results.[6] |

| 6. Dehydration | 100% Ethanol | 5 minutes (2 changes) | Removes water from the tissue.[6] |

| 7. Clearing | Xylene | 5 minutes (2 changes) | Makes the tissue transparent.[6] |

| 8. Coverslipping | Permanent Mounting Medium | N/A | Protects the stained tissue for long-term storage.[6] |

V. Visualization of Experimental Workflow

Caption: A flowchart illustrating the major steps in the Nissl staining protocol for frozen tissue sections.

VI. Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Understaining | - Staining time too short- Staining solution too old or pH incorrect- Excessive differentiation | - Increase incubation time in Cresyl Violet solution.- Prepare fresh staining solution and verify pH.- Reduce differentiation time and monitor closely under a microscope.[10] If necessary, rehydrate and restain the section.[10] |

| Overstaining/High Background | - Staining time too long- Inadequate differentiation- Defatting step was insufficient or skipped | - Decrease staining time.- Increase differentiation time; use acidified ethanol for stronger differentiation.[7]- Ensure the defatting step is performed, especially for thick sections.[6][11] |

| Pale or Faded Staining | - Dehydration steps are too long, especially after differentiation, leading to stain removal. | - Dehydrate quickly with a few dips in 95% and 100% ethanol.[12] |

| Inconsistent Staining | - Uneven section thickness- Air bubbles trapped under the section- Staining solution not filtered | - Ensure consistent sectioning technique.- Carefully mount sections to avoid trapping air.- Always filter the Cresyl Violet solution before use.[7] |

| Sections Detaching from Slides | - Slides not properly coated or charged- Sections placed directly into water from a frozen state | - Use gelatin-subbed or commercially available positively charged slides.[5]- After taking slides from the freezer, allow them to equilibrate to room temperature before proceeding with the staining protocol.[9] |

VII. Expected Results

Properly executed Nissl staining will result in the distinct visualization of neuronal cell bodies. The Nissl substance within the cytoplasm will appear as granular aggregates of a deep violet or blue-purple color.[6] The nucleus of the neuron will also be stained, but typically less intensely than the Nissl bodies.[1] The background neuropil should be relatively pale, providing clear contrast for the neuronal somata. This allows for the detailed examination of neuronal morphology, density, and distribution within a given brain region.[13] Changes in Nissl body appearance, such as dispersion or loss of staining (chromatolysis), can be quantitatively analyzed to assess neuronal health in response to experimental manipulations or in disease models.[4][14]

References

- 1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 3. moodle2.units.it [moodle2.units.it]

- 4. benchchem.com [benchchem.com]

- 5. neurosciencecourses.com [neurosciencecourses.com]

- 6. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 7. r.marmosetbrain.org [r.marmosetbrain.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. newcomersupply.com [newcomersupply.com]

- 13. Cell density quantification of high resolution Nissl images of the juvenile rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes: Cresyl Violet Staining for Brain Slice Preparations

References

- 1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. benchchem.com [benchchem.com]

- 4. ronaldschulte.nl [ronaldschulte.nl]

- 5. neurosciencecourses.com [neurosciencecourses.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Comparison of unbiased stereological estimation of total number of cresyl violet stained neurons and parvalbumin positive neurons in the adult human spiral ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 9. r.marmosetbrain.org [r.marmosetbrain.org]

- 10. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 11. researchgate.net [researchgate.net]

Protocol for Cresyl Violet Acetate Staining of the Spinal Cord: An Application Note

Introduction

Cresyl violet acetate (B1210297) staining, a form of Nissl staining, is a fundamental histological technique widely used in neuroscience to visualize the cytoarchitecture of the central nervous system, including the spinal cord.[1][2] This method utilizes a basic aniline (B41778) dye that selectively binds to acidic components of the cell, such as the RNA-rich Nissl bodies (rough endoplasmic reticulum and free ribosomes) in the cytoplasm of neurons.[1][3][4] This staining results in a granular purple-blue appearance of the neuronal cytoplasm and nucleus, allowing for the clear identification and morphological assessment of neurons within the spinal cord tissue.[1][3][5][6] It is a valuable tool for identifying basic neuronal structures and assessing neuronal health, as changes in Nissl substance can be indicative of cellular injury or pathological conditions.[2][5][6][7]

This application note provides detailed protocols for Cresyl violet acetate staining of both paraffin-embedded and frozen/vibratome sections of the spinal cord, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize key quantitative parameters for successful Cresyl violet staining of spinal cord sections. These values are derived from established protocols and should be optimized for specific experimental conditions.

Table 1: Recommended Parameters for Paraffin-Embedded Sections

| Parameter | Value | Notes |

| Fixation | 4% Paraformaldehyde in 0.1M PB or 10% Formalin | Ensures proper tissue preservation.[5][6] |

| Section Thickness | 5 - 30 µm | Thicker sections may require longer incubation times.[5][6] |

| Deparaffinization | Xylene, 2-3 changes | 10 minutes each for 20-50 µm sections.[5] |

| Staining Solution | 0.1% this compound | Add ~0.3 ml of glacial acetic acid per 100 ml just before use.[5][6] |

| Staining Time | 3 - 10 minutes | Can be performed at room temperature or warmed (37-50°C) for better penetration in thicker sections.[5][6] |

| Differentiation | 95% Ethyl alcohol | 2 - 30 minutes, monitor microscopically for optimal contrast.[5] |

Table 2: Recommended Parameters for Frozen or Vibratome Sections

| Parameter | Value | Notes |

| Fixation | 4% Paraformaldehyde | For frozen or vibratome tissue sections.[8] |

| Section Thickness | 20 - 50 µm | Thicker sections benefit from warmed staining solution.[8] |

| Defatting | 1:1 Alcohol/Chloroform | Overnight treatment can reduce background staining.[8] |

| Staining Solution | 0.1% this compound | Add ~0.3 ml of glacial acetic acid per 100 ml just before use.[8] |

| Staining Time | 5 - 10 minutes | Warmed solution (37-50°C) can enhance staining.[8] |

| Differentiation | 95% Ethyl alcohol | 2 - 30 minutes, check microscopically.[8] |

Experimental Protocols

Protocol 1: Cresyl Violet Staining of Paraffin-Embedded Spinal Cord Sections

This protocol is adapted for formalin-fixed, paraffin-embedded spinal cord tissue.[5][6]

Reagents and Solutions:

-

0.1% this compound Solution:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Permanent mounting medium

Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 10 minutes each. For sections 5-10 µm thick, two changes are sufficient.[5]

-

Rehydration: Hydrate the sections by immersing them in the following series of solutions:

-

Washing: Rinse in tap water, followed by a rinse in distilled water.[5]

-

Staining: Stain sections in the 0.1% Cresyl violet solution for 3-10 minutes. For thicker sections (20-50 µm), warming the staining solution to 37-50°C can improve penetration.[5][6]

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.[5]

-

Differentiation: Differentiate the sections in 95% ethyl alcohol for 2-30 minutes. This step is critical for achieving the desired contrast between neurons and the background. Monitor the differentiation process microscopically.[5]

-

Dehydration: Dehydrate the sections through the following series:

-

100% Ethanol: 2 changes for 5 minutes each[5]

-

-

Clearing: Clear the sections in 2 changes of xylene for 5 minutes each.[5]

-

Mounting: Coverslip the sections using a permanent mounting medium.[5]

Expected Results:

Protocol 2: Cresyl Violet Staining of Frozen or Vibratome Spinal Cord Sections

This protocol is designed for paraformaldehyde-fixed frozen or vibratome sections.[8]

Reagents and Solutions:

-

0.1% this compound Solution (prepared as in Protocol 1)

-

Alcohol/Chloroform (1:1 mixture)

-

Ethanol (100%, 95%)

-

Distilled water

-

Xylene

-

Permanent mounting medium

-

Gelatin-coated or positively charged slides

Procedure:

-

Section Mounting: Mount frozen or vibratome sections onto gelatin-coated or positively charged slides.[8]

-

Drying: Air dry the sections or place them on a slide warmer overnight.[8]

-

Defatting: Place the slides in a 1:1 alcohol/chloroform solution overnight to reduce background staining.[8]

-

Rehydration: Rehydrate the sections by immersing them in 100% and then 95% alcohol, followed by distilled water.[8]

-

Staining: Stain in 0.1% Cresyl violet solution for 5-10 minutes. Warmed staining solution (37-50°C) is beneficial for thicker sections.[8]

-

Rinsing: Quickly rinse in distilled water.[8]

-

Differentiation: Differentiate in 95% ethyl alcohol for 2-30 minutes, checking the progress under a microscope.[8]

-

Dehydration: Dehydrate in 2 changes of 100% alcohol for 5 minutes each.[8]

-

Clearing: Clear in 2 changes of xylene for 5 minutes each.[8]

-

Mounting: Coverslip with a permanent mounting medium.[8]

Expected Results:

-

Nissl bodies in neurons: Purple-blue[8]

-

Background: Lighter staining, providing good contrast.

Visualizations

Caption: Workflow for this compound staining of spinal cord sections.

This comprehensive guide provides the necessary protocols and quantitative insights for the successful application of this compound staining in spinal cord research. Adherence to these guidelines, with appropriate optimization, will yield high-quality staining for detailed neuroanatomical analysis.

References

- 1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. biocompare.com [biocompare.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

Preparation of 0.1% Cresyl Violet Acetate Solution: An Application Note and Protocol

Introduction

Cresyl violet acetate (B1210297) is a synthetic aniline (B41778) dye belonging to the oxazine (B8389632) group. It is widely utilized in histology and neuroscience as a stain for neuronal structures.[1][2] A 0.1% solution of Cresyl violet acetate is particularly effective for Nissl staining, a technique used to visualize the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[1][3][4] This method allows for the clear identification and quantification of neurons, making it an invaluable tool for studying neuroanatomy, neurodegeneration, and the effects of various therapeutic agents on the central nervous system.[1][5] This document provides a detailed protocol for the preparation of a 0.1% this compound solution and its application in Nissl staining of tissue sections.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its proper handling and use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅N₃O₃ | [1][2] |

| Molecular Weight | 321.34 g/mol | [1][2] |

| Appearance | Dark green to blackish-green powder | [1] |

| Solubility | Soluble in water and ethanol; Insoluble in acetone | |

| Storage | Store at room temperature (15-25°C) in a dry, tightly closed container, protected from direct sunlight. | [6] |

| Stability | Stable under normal laboratory conditions. | [7] |

Applications

The primary application of a 0.1% this compound solution is for Nissl staining of nerve tissue. This technique is fundamental in neuroscience research for:

-

Visualizing neuronal morphology: Clearly delineates the neuronal cell body, nucleus, and Nissl substance.[1][2]

-

Assessing neuronal health and integrity: Changes in Nissl substance, such as chromatolysis (dissolution), can indicate neuronal injury or disease.[5]

-

Quantifying neuronal populations: Enables accurate cell counting in various brain regions.

-

Identifying neuronal structures in brain and spinal cord tissue. [1][3]

Experimental Protocol: Preparation of 0.1% this compound Staining Solution

This protocol details the preparation of a 0.1% (w/v) this compound solution suitable for Nissl staining.

4.1. Materials and Reagents:

-

This compound powder (dye content ≥ 70%)

-

Distilled or deionized water

-

Glacial acetic acid

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Amber glass bottle for storage

4.2. Solution Preparation:

-

Weigh 0.1 g of this compound powder and transfer it to a clean glass beaker.

-

Add 100 ml of distilled water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the powder is completely dissolved. Gentle heating (to around 50-60°C) can aid in dissolution.[8]

-

Once dissolved, allow the solution to cool to room temperature.

-

Just before use, add 0.25 to 0.3 ml (approximately 5-6 drops) of glacial acetic acid to the solution and mix well.[3][4][9] The addition of acetic acid helps to improve the staining quality.

-

Filter the solution using filter paper to remove any undissolved particles.[3][4]

-

Store the filtered solution in a clearly labeled amber glass bottle at room temperature. The solution is stable for several months.[9]

Experimental Protocol: Nissl Staining of Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for staining paraffin-embedded tissue sections with the prepared 0.1% this compound solution.

5.1. Materials:

-

Prepared 0.1% this compound solution

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Coplin jars or staining dishes

-

Mounting medium (e.g., DPX)

-

Coverslips

-

Microscope

5.2. Staining Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin (B1166041) wax.[4][10]

-

Rehydration: Rehydrate the tissue sections by passing them through a graded series of alcohol:

-

Washing: Rinse the slides in running tap water for 2 minutes, followed by a brief rinse in distilled water.[4][10]

-